4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

説明

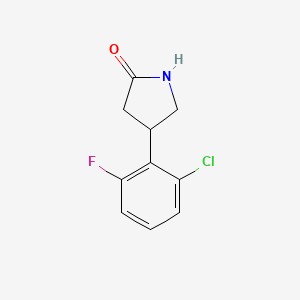

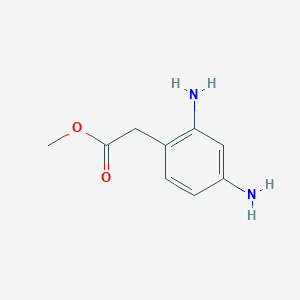

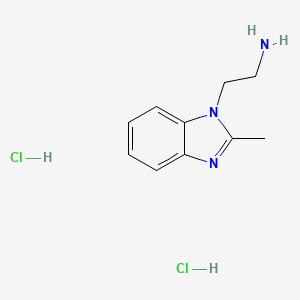

“4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9ClFNO . It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is non-planar due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 213.64 . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a consensus Log Po/w of 2.29 . It is soluble in water with a Log S (ESOL) of -2.51 .

科学的研究の応用

-

Scientific Field: Medicinal Chemistry

- Application : Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Scientific Field: Antidepressant Drug Synthesis

- Application : Pyrrolidine compounds are used in the synthesis of antidepressant molecules . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application : The targeted tertiary alcohol 236 was effectively produced in 70% yield (99% ee) by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one 235 using the Rh/(R, R, R, R)-WingPhos L 21, which has excellent functional group compatibility .

- Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

-

Scientific Field: Antibacterial Research

- Application : Pyrrolidine compounds have been found to exhibit antibacterial activity . The structure-activity relationship (SAR) investigation showed that the antibacterial activity increased with certain N’-substituents and 4’-phenyl substituents .

- Methods of Application : The antibacterial activity of these compounds is typically evaluated using in vitro assays against a range of bacterial strains .

- Results or Outcomes : Certain pyrrolidine compounds have shown promising antibacterial activity, which could potentially be further optimized for the development of new antibacterial agents .

-

Scientific Field: Antiviral Research

- Application : Indole derivatives, which can be synthesized from pyrrolidine compounds, have been found to possess antiviral activity .

- Methods of Application : The antiviral activity of these compounds is typically evaluated using in vitro assays against a range of viruses .

- Results or Outcomes : Certain indole derivatives have shown potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

-

Scientific Field: Antifungal Research

- Application : Pyrrolidine compounds have been found to exhibit antifungal activity . The structure-activity relationship (SAR) investigation showed that the antifungal activity increased with certain N’-substituents and 4’-phenyl substituents .

- Methods of Application : The antifungal activity of these compounds is typically evaluated using in vitro assays against a range of fungal strains .

- Results or Outcomes : Certain pyrrolidine compounds have shown promising antifungal activity, which could potentially be further optimized for the development of new antifungal agents .

-

Scientific Field: Anticancer Research

- Application : Indole derivatives, which can be synthesized from pyrrolidine compounds, have been found to possess anticancer activity .

- Methods of Application : The anticancer activity of these compounds is typically evaluated using in vitro assays against a range of cancer cell lines .

- Results or Outcomes : Certain indole derivatives have shown potent anticancer activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against various cancer cell lines .

Safety And Hazards

将来の方向性

Pyrrolidine compounds, including “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one”, have potential for future research and development in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds attractive for medicinal chemists .

特性

IUPAC Name |

4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYHRDFBLQUXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743498 | |

| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

60610-98-2 | |

| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)